molecular formula C19H26N2O4 B8544947 (S)-4-Boc-1-Cbz-2-vinylpiperazine

(S)-4-Boc-1-Cbz-2-vinylpiperazine

Cat. No.: B8544947
M. Wt: 346.4 g/mol
InChI Key: SQYQKIDYSFDHCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-4-Boc-1-Cbz-2-vinylpiperazine is a compound that features two protecting groups: the benzyloxycarbonyl (CBz) group and the tert-butyloxycarbonyl (Boc) group. These protecting groups are commonly used in organic synthesis, particularly in peptide synthesis, to protect amine functionalities from unwanted reactions during the synthetic process .

Preparation Methods

The synthesis of (S)-4-Boc-1-Cbz-2-vinylpiperazine typically involves the protection of piperazine with the CBz and Boc groups. The CBz group can be introduced using benzyl chloroformate in the presence of a base, while the Boc group can be introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide . Industrial production methods may involve similar steps but optimized for large-scale synthesis.

Chemical Reactions Analysis

(S)-4-Boc-1-Cbz-2-vinylpiperazine can undergo various chemical reactions, including:

Scientific Research Applications

(S)-4-Boc-1-Cbz-2-vinylpiperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-4-Boc-1-Cbz-2-vinylpiperazine primarily involves the protection and deprotection of amine functionalities. The CBz and Boc groups protect the amine groups from unwanted reactions during synthesis. The deprotection of these groups allows the amine functionalities to participate in subsequent reactions .

Comparison with Similar Compounds

Similar compounds include other piperazine derivatives with different protecting groups, such as:

These compounds are used in similar applications but may have different reactivity and stability profiles, making (S)-4-Boc-1-Cbz-2-vinylpiperazine unique in its dual protection capabilities.

Properties

Molecular Formula

C19H26N2O4

Molecular Weight

346.4 g/mol

IUPAC Name

1-O-benzyl 4-O-tert-butyl 2-ethenylpiperazine-1,4-dicarboxylate

InChI

InChI=1S/C19H26N2O4/c1-5-16-13-20(17(22)25-19(2,3)4)11-12-21(16)18(23)24-14-15-9-7-6-8-10-15/h5-10,16H,1,11-14H2,2-4H3

InChI Key

SQYQKIDYSFDHCG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(C1)C=C)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

n-Butyl lithium (2.5M solution in hexane, 4.0 mL, 10 mmol) was added to a suspension of methyltriphenylphosphonium bromide (4.19 g, 11.7 mmol) in THF (100 mL) at −78° C. After 10 min., the reaction mixture was allowed to warm to rt. After 1 h, the reaction mixture was cooled to −78° C., and a solution of 1-benzyl 4-tert-butyl 2-formylpiperazine-1,4-dicarboxylate (3.07 g, 8.81 mmol) in THF (10 mL) was added dropwise. After 2 h, the reaction mixture was allowed to warm to rt and was quenched with NH4Cl (saturated, aqueous solution). The reaction mixture was diluted with water (100 mL) and was extracted with EtOAc (3×150 mL). The combined organics were dried over Na2SO4, filtered, and concentrated under reduced pressure. Purification by column chromatography (0 to 20% EtOAc in Hexane gradient) gave 2.33 g (76%) of the desired product as a thick oil. Rf=0.35 in 30% EtOAc/Hexane. LC-MS: RT=10.1 min., [M+H]+=369.1.
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
4.19 g
Type
catalyst
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3.07 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
76%

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